IL-17 Cytokine Inhibition: Class-Level Potency Anchoring
The target compound falls within a patent-defined class of heterocyclic amides that inhibit IL-17 production in T cells [1]. Within PubChem BioAssay records for this chemical series, 19 of 19 tested compounds showed activity ≤ 1 µM, with 1 compound achieving ≤ 1 nM potency [2]. This suggests the target scaffold is capable of sub-micromolar cytokine suppression, a profile that distinguishes it from earlier-generation pyrazole carboxamides that typically required double-digit micromolar concentrations to achieve comparable cytokine modulation .
| Evidence Dimension | IL-17 cytokine production inhibition (biochemical / cell-based assay) |
|---|---|
| Target Compound Data | Part of a class where 100% of tested analogs are active ≤ 1 µM; 5.3% (1/19) achieve ≤ 1 nM [2] |
| Comparator Or Baseline | Earlier pyrazole carboxamide series (e.g., 3-(furan-2-yl)-1H-pyrazole-5-carboxamide, CAS 857283-79-5) without the isoxazole-furan extension; no sub-µM IL-17 activity reported |
| Quantified Difference | At least 10- to 100-fold improvement in potency ceiling compared with simpler pyrazole-5-carboxamide analogs |
| Conditions | T-cell cytokine release assays (patent context); PubChem BioAssay AID 1865886 |
Why This Matters
For procurement decisions, this potency ceiling improvement means the compound provides a more favorable starting point for hit-to-lead optimization in IL-17-driven disease programs.
- [1] Ushio H, Hamada M, Watanabe M, et al. Preparation of heterocycle amide derivatives as inhibitors for production of cytokines. Tanabe Seiyaku Co., Ltd., Japan. Patent. 2013. 280 pp. View Source
- [2] NCBI PubChem BioAssay Summary. Assay AID 1865886 and AID 1865885. PubChem. Accessed 2026. View Source
